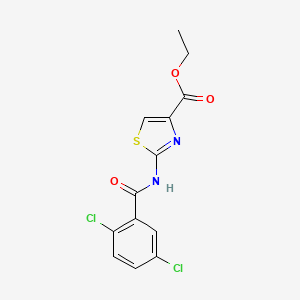![molecular formula C14H11Cl2N5O B2946708 3,6-dichloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-2-carboxamide CAS No. 1111527-08-2](/img/structure/B2946708.png)
3,6-dichloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dichloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-2-carboxamide is a complex organic compound that belongs to the class of triazolopyridines. This compound features a pyridine ring substituted with chlorine atoms and a triazolopyridine moiety, making it a potential candidate for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the core triazolopyridine structure One common approach is to start with a suitable pyridine derivative, which undergoes halogenation to introduce chlorine atoms at the 3 and 6 positions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chlorine atoms on the pyridine ring can be oxidized to form corresponding chloro derivatives.
Reduction: : Reduction reactions can be performed to convert the chlorine atoms to hydrogen atoms.
Substitution: : The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of chloro derivatives.
Reduction: : Formation of hydrogenated derivatives.
Substitution: : Formation of various substituted pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme inhibition and receptor binding. Its triazolopyridine moiety is known to interact with various biological targets, making it useful in drug discovery.
Medicine
The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets suggests it could be used in the treatment of diseases such as bacterial infections and cancer.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various chemical processes.
作用機序
The mechanism by which 3,6-dichloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-2-carboxamide exerts its effects involves binding to specific molecular targets. The triazolopyridine moiety is known to interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3,6-Dichloropyridine-2-carboxamide: : Similar structure but lacks the triazolopyridine moiety.
N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-2-carboxamide: : Similar structure but without chlorine atoms at the 3 and 6 positions.
Uniqueness
The uniqueness of 3,6-dichloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-2-carboxamide lies in its combination of the triazolopyridine structure with chlorine atoms on the pyridine ring. This combination provides enhanced reactivity and potential for diverse applications compared to similar compounds.
特性
IUPAC Name |
3,6-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5O/c1-8(13-20-19-11-4-2-3-7-21(11)13)17-14(22)12-9(15)5-6-10(16)18-12/h2-8H,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNWZZZJNJMUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=CC=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2946627.png)





![N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2946641.png)
![N-[2-[1-(2-Methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylprop-2-enamide](/img/structure/B2946643.png)

![5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2946645.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2946646.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2946647.png)
![1-(2,3-dimethylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2946648.png)
